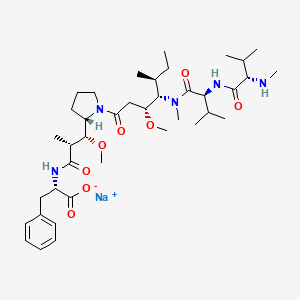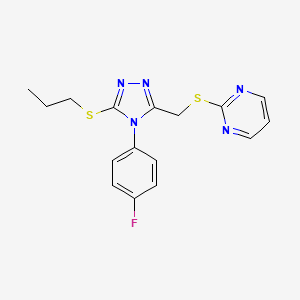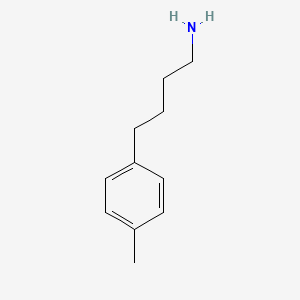
4-Methyl-benzenebutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-benzenebutanamine: is an organic compound that belongs to the class of amines It consists of a benzene ring substituted with a methyl group and a butanamine chain
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-benzenebutanamine can be synthesized through several methods. One common approach involves the alkylation of benzene with 4-chlorobutanamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as toluene or xylene. Another method involves the reduction of 4-methyl-benzonitrile using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, this compound is often produced through large-scale catalytic hydrogenation of 4-methyl-benzonitrile. This process involves the use of high-pressure hydrogen gas and a palladium or platinum catalyst to achieve efficient conversion.
化学反応の分析
Types of Reactions:
Oxidation: 4-Methyl-benzenebutanamine can undergo oxidation reactions to form corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens (chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 4-Methyl-benzamide, 4-Methyl-benzonitrile.
Reduction: 4-Methyl-benzenebutylamine.
Substitution: 4-Chloro-methyl-benzenebutanamine, 4-Nitro-methyl-benzenebutanamine.
科学的研究の応用
Chemistry: 4-Methyl-benzenebutanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. It is also used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders and cardiovascular diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of 4-Methyl-benzenebutanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses.
類似化合物との比較
4-Methyl-benzylamine: Similar structure but lacks the butanamine chain.
4-Methyl-benzonitrile: Contains a nitrile group instead of the amine group.
4-Methyl-benzamide: Contains an amide group instead of the amine group.
Uniqueness: 4-Methyl-benzenebutanamine is unique due to its combination of a benzene ring with a methyl group and a butanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
4-(4-methylphenyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8H,2-4,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTRAKDGILOCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(2-chloroacetamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2975881.png)
![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)
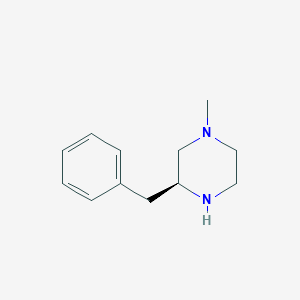
![N-benzyl-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2975884.png)
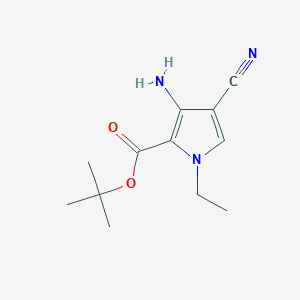
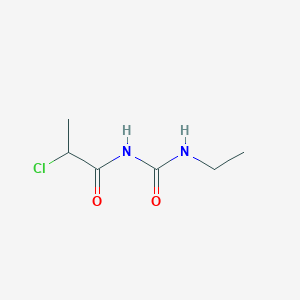
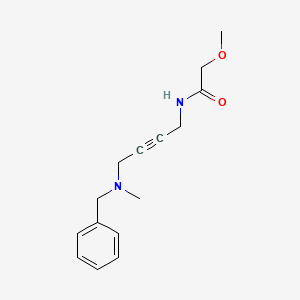
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-fluorophenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2975891.png)
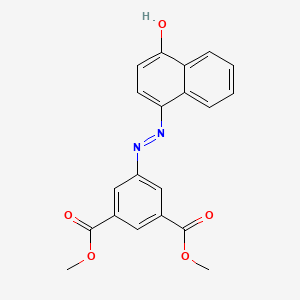
![2-[4-(2-Hydroxyethyl)naphthalen-1-yl]ethan-1-ol](/img/structure/B2975895.png)
![[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]methanamine](/img/structure/B2975896.png)

